2-Methylpyrazolo[1,5-a]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWACGXQZHSJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methylpyrazolo 1,5 a Pyridin 5 Amine
Classical Synthetic Routes to Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
The construction of the pyrazolo[1,5-a]pyridine skeleton has traditionally relied on methods that build the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or form both rings in a concerted fashion.
A primary and highly versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative of pyrazolo[1,5-a]pyridines, is the cyclocondensation of 3-aminopyrazoles or 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govnih.gov In these reactions, the aminopyrazole acts as a binucleophile, reacting with a three-carbon electrophilic partner to form the six-membered pyrimidine (B1678525) or pyridine ring.
Common 1,3-biselectrophilic reagents include:
1,3-Dicarbonyl Compounds : Reagents like acetylacetone, diethyl malonate, and various β-ketoesters are frequently used. nih.govnih.gov The reaction typically proceeds under acidic or basic conditions, involving a nucleophilic attack from the aminopyrazole followed by cyclization and dehydration to yield the final fused ring system. nih.gov
β-Enaminones : These compounds are highly reactive biselectrophiles that offer enhanced reactivity compared to their 1,3-dicarbonyl counterparts. rsc.org The reaction with aminopyrazoles can often be performed under milder conditions, including microwave irradiation, and can be regioselective. rsc.org
β-Ketonitriles and Arylidenemalononitriles : These reagents introduce cyano and amino functionalities into the final product, which can serve as handles for further synthetic transformations. nih.gov
The general mechanism involves an initial aza-Michael addition of the exocyclic amino group of the pyrazole to the β-carbon of the electrophile, followed by an intramolecular cyclization and elimination of a leaving group (such as water or dimethylamine) to form the aromatic ring. rsc.org
Annulation reactions, particularly cycloadditions, provide a powerful and often regioselective route to the pyrazolo[1,5-a]pyridine core. These methods typically involve the reaction of an N-aminopyridine derivative, which acts as a 1,3-dipole, with a suitable dipolarophile.
[3+2] Cycloaddition : This is a common strategy where N-aminopyridinium ylides react with electron-deficient alkenes or alkynes. organic-chemistry.orgresearchgate.net The reaction proceeds under metal-free conditions and can be mediated by oxidants like PIDA (phenyliodine diacetate) to afford multifunctionalized pyrazolo[1,5-a]pyridines at room temperature. organic-chemistry.org A TEMPO-mediated [3+2] annulation-aromatization protocol has also been developed, offering excellent yields and predictable regioselectivity. nih.gov
[3+3] Annulation : A one-step synthesis has been reported involving the Cu(II)-catalyzed reaction of saturated ketones with 3-aminopyrazoles. uni.lu This process involves the in situ formation of an α,β-unsaturated ketone from the saturated ketone, which then undergoes a [3+3] annulation with the aminopyrazole to construct the pyridine ring. uni.lu
These cycloaddition strategies are valued for their ability to construct the bicyclic system efficiently from relatively simple starting materials.
Targeted Synthesis of 2-Methylpyrazolo[1,5-a]pyridin-5-amine and its Precursors
While general methods establish the pyrazolo[1,5-a]pyridine core, the synthesis of the specific target, this compound, requires a multi-step approach involving the formation of a key precursor followed by functional group manipulation. A logical and chemically sound pathway involves the synthesis of a nitro-substituted intermediate, which is then reduced to the desired amine.
A plausible synthetic route begins with the construction of the 2-methylpyrazolo[1,5-a]pyridine (B8520181) core, followed by nitration and subsequent reduction.
Synthesis of the Core Structure : The initial step involves the reaction of 3-methyl-5-aminopyrazole with a suitable three-carbon synthon. A patent describes the synthesis of a related pyrimidine analogue, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, by reacting 3-methyl-5-aminopyrazole with a 3,3-dialkoxy propionate (B1217596) derivative. uni.lu A similar cyclization approach can be envisioned for the pyridine analogue.
Nitration : The introduction of a nitro group at the C5 position is a key step. The pyrazolo[1,5-a]pyrimidine ring system has been shown to undergo nitration using classic conditions (e.g., nitronium ion sources) to yield nitro derivatives in high yields. nih.gov By analogy, the 2-methylpyrazolo[1,5-a]pyridine core can be nitrated to produce 2-methyl-5-nitropyrazolo[1,5-a]pyridine. This nitro derivative serves as the direct precursor to the target amine.
Reduction to Amine : The final step is the reduction of the nitro group. Catalytic hydrogenation is a standard and efficient method for this transformation. nih.govresearchgate.net Various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, under a hydrogen atmosphere are commonly employed to reduce aromatic nitro groups to primary amines with high chemoselectivity. nih.govresearchgate.net This step would convert 2-methyl-5-nitropyrazolo[1,5-a]pyridine into the final product, this compound.
An alternative precursor approach involves synthesizing a halogenated pyrazolopyridine, such as 5-chloro-2-methylpyrazolo[1,5-a]pyridine, and then attempting a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the amino group. The synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) from 5-amino-3-methylpyrazole is well-documented, proceeding via reaction with diethyl malonate followed by chlorination with phosphorus oxychloride (POCl₃). nih.gov
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound and its intermediates.
For the initial cyclocondensation reaction, the choice of solvent and catalyst is crucial. While some reactions proceed in acetic acid, others may benefit from Lewis acid catalysis or high-boiling solvents like DMF. nih.govd-nb.info For annulation reactions, solvent choice can significantly impact yield, with studies showing acetonitrile (B52724) to be highly effective in some cases. mdpi.com
The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyridine and pyrimidine derivatives. biosynth.com A synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was achieved in a total of one hour over three steps with yields ranging from 34-92% using a microwave reactor. biosynth.com
For the final reduction step, optimization involves selecting the appropriate catalyst, solvent, and hydrogen pressure. While Pd/C is widely used, other catalysts like manganese-based systems have been developed for their high chemoselectivity and tolerance of other functional groups. nih.gov The reaction is typically monitored by techniques like Thin-Layer Chromatography (TLC) to ensure complete conversion of the nitro intermediate.
Table 1: Example Reaction Parameters for Key Synthetic Steps
| Synthetic Step | Reagents & Catalysts | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | 5-Amino-3-methylpyrazole, Diethyl malonate, EtONa | Ethanol | Reflux, 24 h | 89% | nih.gov |
| Chlorination | Pyrazolopyrimidine-diol, POCl₃ | - | Reflux, 24 h | 61% | nih.gov |
| [3+2] Annulation | N-aminopyridinium ylide, α,β-unsaturated ketone, TEMPO | DCE | 80 °C, 12 h | up to 99% | nih.gov |
| Nitro Reduction | Nitroarene, H₂ (1 atm), Mn-catalyst | 2-MeTHF | 100 °C, 24 h | up to 99% | nih.gov |
Recent Advances in Green Chemistry Approaches for Pyrazolopyridine Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of pyrazolopyridines and related heterocycles has benefited significantly from the application of green chemistry principles. nih.gov
Microwave-Assisted Synthesis : As mentioned, microwave irradiation is a key green technology that dramatically accelerates reaction rates, often leading to higher yields and cleaner products with reduced side reactions. nih.govbiosynth.com It has been successfully applied to cyclization and multicomponent reactions for pyrazolo[1,5-a]pyrimidine synthesis. nih.gov
Ultrasonic Irradiation : Sonochemistry offers another energy-efficient alternative to conventional heating. A green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was developed using ultrasonic irradiation in aqueous ethanol, minimizing the use of volatile organic solvents. researchgate.net
Solvent-Free Reactions : Conducting reactions without a solvent (neat) or in alternative media like water or deep eutectic solvents (DES) is a cornerstone of green chemistry. Solvent-free, one-pot cyclocondensation reactions have been reported for pyrazolo[1,5-a]pyrimidines, often facilitated by grinding the reactants together at room temperature, which reduces both waste and energy consumption.
Catalyst-Free Methods : The development of catalyst-free cycloaddition reactions, such as the sonochemical-assisted [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines to alkynes, further enhances the green credentials of these synthetic routes by avoiding potentially toxic or expensive metal catalysts.
Table 2: Comparison of Conventional vs. Green Synthetic Methods
| Parameter | Conventional Heating Method | Green Method (e.g., Microwave/Ultrasound) |
|---|---|---|
| Energy Source | Oil bath, heating mantle (conduction/convection) | Microwave irradiation, ultrasonic waves |
| Reaction Time | Hours to days | Minutes to hours |
| Solvent Use | Often requires high-boiling organic solvents (e.g., Toluene, DMF) | Minimal solvent, solvent-free, or green solvents (water, ethanol) |
| Yields | Variable, can be moderate | Often higher yields |
| Byproducts | Can lead to more side reactions and byproducts | Generally cleaner reactions with fewer byproducts |
Compound Index
Microwave-Assisted and Ultrasound-Promoted Syntheses
Modern synthetic chemistry increasingly employs energy-transfer technologies like microwave (MW) irradiation and ultrasound to accelerate reactions, improve yields, and enhance selectivity. These techniques have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine and related heterocyclic systems.
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules and ions through dielectric heating. This often leads to dramatic reductions in reaction times, from hours to minutes, and can facilitate reactions that are difficult under conventional heating. researchgate.netbyu.edu For instance, the synthesis of various pyrazolo[1,5-a]pyrimidines, which share a fused heterocyclic core with the target molecule, has been achieved in high yields and short reaction times using microwave irradiation. researchgate.netnih.gov One-pot sequential reactions under microwave conditions provide a sustainable process by avoiding the isolation of intermediates. semanticscholar.org A study demonstrated a three-step, one-hour total synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines using a microwave reactor, with products obtained in good to excellent yields (34-92%). byu.edu
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity. nih.govnih.gov This sonochemical approach has been used to synthesize polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition in excellent yields under catalyst-free conditions. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines from the cyclocondensation of β-enaminones and aminopyrazoles is significantly accelerated by ultrasound, with reaction times as short as five minutes. researchgate.net
| Method | Reactants | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | 2-Cyano-N-cyclohexyl-3-acrylamide derivatives + Nitrogen nucleophiles | Microwave irradiation | Fused heterocycles | High | researchgate.net |
| Microwave | Aryl acetonitriles + DMF-DMA, then H₂NNH₂·HBr, then 1,1,3,3-tetramethoxypropane | 120°C, 20 min per step | Pyrazolo[1,5-a]pyrimidines | 34-92% | byu.edu |
| Ultrasound | 1-Amino-2-iminopyridine derivatives + Acetylene derivatives | Acetonitrile, 85°C, 20 min, catalyst-free | Pyrazolo[1,5-a]pyridines | Very good to excellent | nih.gov |
| Ultrasound | Trifluoro-alken-2-ones + 3-Amino-5-methyl-1H-pyrazole | EtOH, 75°C, 5 min | Pyrazolo[1,5-a]pyrimidines | 61-98% | researchgate.net |
| Ultrasound | β-Enaminones + 5-Amino-1,2,4-triazole | Acetic acid, 99°C, 5-17 min | 1,2,4-Triazolo[1,5-a]pyrimidines | Excellent | nih.govresearchgate.net |
Catalyst-Free and Solvent-Free Reaction Systems
The principles of green chemistry encourage the reduction or elimination of hazardous substances, including catalysts (especially heavy metals) and volatile organic solvents. nih.gov Consequently, catalyst-free and solvent-free synthetic methodologies are highly desirable.
Catalyst-free synthesis of pyrazolo[1,5-a]pyridines has been achieved through a [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes. nih.gov One notable study reported a sonochemical approach for this transformation that proceeds efficiently without any catalyst. nih.govresearchgate.net Another strategy involves the reaction of N-aminopyridines with enaminones, which also proceeds without the need for a base or oxidant additive. researchgate.net Recently, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been developed, highlighting a tandem reaction pathway with broad substrate scope and good yields. nih.gov
Solvent-free, or solid-state, reactions offer significant environmental benefits. Microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles has been performed under solvent-free conditions to produce pyrazolo[1,5-a]pyrimidines. nih.gov These reactions are often faster and provide cleaner products with simpler work-up procedures.
| Method | Reactants | Conditions | Product Class | Key Feature | Reference |
|---|---|---|---|---|---|
| Sonochemical | 2-Imino-1H-pyridin-1-amines + Alkyne/Alkenes | Acetonitrile, 85°C, sonication | Pyrazolo[1,5-a]pyridines | Catalyst-free | nih.govresearchgate.net |
| Microwave | Enaminonitriles + Benzohydrazides | Microwave irradiation | 1,2,4-Triazolo[1,5-a]pyridines | Catalyst-free, Additive-free | nih.gov |
| Conventional Heating | N-Aminopyridines + Enaminones | Refluxing THF | Pyrazolo[1,5-a]pyridines | Additive-free (no base/oxidant) | researchgate.net |
| Microwave | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles + 5-Amino-1H-pyrazoles | Microwave irradiation | Pyrazolo[1,5-a]pyrimidines | Solvent-free | nih.gov |
Flow Chemistry and Continuous Synthesis of Pyrazolo[1,5-a]pyridine Systems
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and facile scalability. mdpi.com
The synthesis of the pyrazolo[1,5-a]pyridine scaffold has been successfully adapted to continuous flow processes. A notable example is the thermolysis of azidoacrylates. In one procedure, an azide (B81097) precursor was injected into a heated coil reactor, leading to the formation of a pyrazolo[1,5-a]pyridine-2-carboxylate in quantitative yield without the need for further purification. mdpi.com This method proved effective for both milligram and gram-scale synthesis, demonstrating the scalability of flow chemistry for producing these important heterocyclic systems. mdpi.com The precise control over reaction parameters such as temperature and residence time in a flow reactor is key to achieving high efficiency and purity. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions in Pyrazolopyridine Functionalization (e.g., Buchwald-Hartwig, Suzuki)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the synthesis and functionalization of the pyrazolo[1,5-a]pyridine core, allowing for the precise installation of substituents like the methyl group and the amine group found in this compound.
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.org This reaction is widely used to synthesize biaryl compounds and is tolerant of a wide variety of functional groups. nih.govresearchgate.net For the target molecule, a Suzuki coupling could be envisioned to introduce the methyl group at the C2 position by reacting a 2-halo-pyrazolo[1,5-a]pyridine with methylboronic acid or its equivalent. These reactions are typically catalyzed by a palladium(0) species with a phosphine (B1218219) ligand and require a base. nih.govuwindsor.ca The reaction can often be carried out in aqueous media, aligning with green chemistry principles. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is the premier method for synthesizing aryl amines and would be the ideal strategy for introducing the amine group at the C5 position of the pyrazolo[1,5-a]pyridine scaffold. organic-chemistry.org Starting from a 5-halo-2-methylpyrazolo[1,5-a]pyridine, a Buchwald-Hartwig reaction with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, would yield the desired this compound. wikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides, often under mild conditions. nih.govrsc.org
| Reaction | Coupling Partners | Typical Catalyst System | Bond Formed | Relevance to Target Molecule | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃) | C-C | Introduction of the C2-methyl group | nih.govnih.govnih.govworktribe.com |
| Buchwald-Hartwig Amination | Organohalide/Triflate + Amine (or equivalent) | Pd catalyst, Phosphine ligand (e.g., BINAP, tBuDavePhos), Base (e.g., NaOtBu) | C-N | Introduction of the C5-amine group | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |
Chemical Reactivity and Derivatization of 2 Methylpyrazolo 1,5 a Pyridin 5 Amine
Electrophilic Aromatic Substitution Reactions on the Pyrazolopyridine Core
The pyrazolo[1,5-a]pyridine (B1195680) ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the fused rings and the existing substituents—the methyl and amine groups.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br), often catalyzed by a Lewis acid. masterorganicchemistry.com
Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The regioselectivity of these reactions on the 2-methylpyrazolo[1,5-a]pyridin-5-amine core is a critical aspect, with specific positions on the pyridine (B92270) and pyrazole (B372694) rings being more favored for substitution.
Nucleophilic Reactions Involving the Amine Functionality
The primary amine group at the C5 position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups and the extension of the molecular structure. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. masterorganicchemistry.com
Key reactions involving the amine functionality include:
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in the synthesis of many biologically active molecules.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, over-alkylation can be a challenge. masterorganicchemistry.com
Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the arylation of the amine group. nih.gov
These reactions highlight the versatility of the amine group as a handle for further molecular elaboration.
Chemo- and Regioselectivity in Derivatization Reactions
When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is paramount for synthesizing a specific target compound. In this compound, the key challenge is to control reactions at the desired position, whether it be on the pyrazole ring, the pyridine ring, or the exocyclic amine group.
Factors influencing selectivity include:
Electronic Effects: The electron-donating amine group strongly activates the pyridine ring towards electrophilic attack, while the pyrazole ring also possesses inherent reactivity. The interplay of these factors determines the most nucleophilic site on the heterocyclic core.
Steric Hindrance: The methyl group at the C2 position can sterically hinder reactions at adjacent positions, thereby directing incoming reagents to other sites.
Reaction Conditions: The choice of reagents, catalysts, solvents, and temperature can significantly influence the outcome of a reaction. For instance, in nucleophilic substitution reactions on di-substituted pyrazolopyrimidines, the reactivity of a leaving group at one position can be much higher than at another, leading to selective substitution. nih.gov
Studies on related heterocyclic systems, such as organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyrimidines, have demonstrated that careful selection of reactants and conditions can lead to excellent yields and regioselectivity in the synthesis of specific isomers. rsc.org
Functionalization of the Pyrazole and Pyridine Ring Systems
Beyond the amine group, both the pyrazole and pyridine rings of the scaffold can be functionalized to modulate the compound's properties.
Pyrazole Ring Functionalization: While the C2 position is occupied by a methyl group, other positions on the pyrazole ring can potentially be targeted. For instance, metal-catalyzed C-H activation could provide a route to introduce substituents.
Pyridine Ring Functionalization: The pyridine part of the molecule is activated by the C5-amine group. Electrophilic substitutions are expected to occur at positions ortho and para to the amine, if sterically accessible. Furthermore, methods like the Vilsmeier-Haack reaction could be employed for formylation. Recent research on the related pyrazolo[1,5-a]pyrazine (B3255129) system has shown that formylation can occur at the C7 position via a carbene insertion mechanism. researchgate.net
The table below summarizes potential functionalization reactions on the pyrazolopyridine core:
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-methylpyrazolo[1,5-a]pyridin-5-amine |
| Bromination | Br₂, FeBr₃ | Bromo-2-methylpyrazolo[1,5-a]pyridin-5-amine |
| Acylation | RCOCl, AlCl₃ | Acyl-2-methylpyrazolo[1,5-a]pyridin-5-amine |
| Amide Formation | RCOCl | N-(2-methylpyrazolo[1,5-a]pyridin-5-yl)amide |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyrazolopyridine |
Formation of Advanced Pyrazolopyridine Architectures from this compound
This compound serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The reactive sites on the molecule can be utilized in cyclization reactions to construct novel ring systems.
For example, the amine group can participate in condensation reactions with bifunctional reagents to form additional fused rings. Such strategies are common in the synthesis of polycyclic aromatic compounds with potential applications in materials science or as scaffolds for new drug candidates. The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition reactions of N-aminopyridines demonstrates the potential for creating complex architectures from simpler pyridine precursors. organic-chemistry.org Although this specific example doesn't start from our title compound, it illustrates the types of transformations that the pyrazolopyridine core can undergo.
The development of multi-component reactions involving pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also points towards efficient ways to build molecular complexity from this scaffold. nih.gov These strategies are crucial for generating libraries of compounds for high-throughput screening in drug discovery.
Advanced Spectroscopic and Structural Characterization of 2 Methylpyrazolo 1,5 a Pyridin 5 Amine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of a synthesized compound's identity. It provides an extremely precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. For derivatives of the pyrazolo[1,5-a]pyridine (B1195680) class, HRMS is routinely used to verify that the target molecule has been successfully synthesized. rsc.orgnih.govacs.org
The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions. Researchers synthesizing pyrazolo[1,5-a]pyridine derivatives consistently report HRMS data, comparing the calculated mass for the expected molecular formula with the experimentally found mass. rsc.org Agreement between these values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. acs.org This analysis is a critical checkpoint before proceeding with more detailed structural elucidation. acs.orgnih.gov
Table 1: Representative HRMS Data for Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | C₁₆H₁₄N₂NaO₂ | 289.0953 | 289.0940 | rsc.org |
| Isopropyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | C₁₇H₁₆N₂NaO₂ | 303.1109 | 303.1097 | rsc.org |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C₁₉H₁₆N₄O₂ | 320.1273 | 320.1270 | acs.org |
This table is interactive. Sort columns by clicking headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of pyrazolo[1,5-a]pyridine derivatives. researchgate.net
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrazolo[1,5-a]pyridine core, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the substitution pattern. chemicalbook.com For 2-Methylpyrazolo[1,5-a]pyridin-5-amine, one would expect to see a singlet for the methyl group protons, distinct signals for the protons on the heterocyclic rings, and a signal for the amine (NH₂) protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine ring are characteristic of their electronic environment. researchgate.net The presence of the methyl group and the amino group in this compound would cause predictable upfield or downfield shifts for the carbons to which they are attached, aiding in the complete assignment of the structure. nih.gov
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Parent Pyrazolo[1,5-a]pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.10 | 128.5 |
| H-3 | 6.55 | 92.9 |
| H-4 | 7.50 | 127.5 |
| H-5 | 7.05 | 112.5 |
| H-6 | 8.50 | 141.5 |
| C-7a | - | 148.0 |
Data sourced from spectral databases and literature for the unsubstituted parent compound. chemicalbook.com Shifts are approximate and vary with solvent and substitution.
While 1D NMR provides essential data, complex structures often require 2D NMR experiments for unambiguous signal assignment. These techniques reveal correlations between nuclei, confirming the molecular connectivity.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton networks within the pyridine (B92270) and pyrazole (B372694) rings, confirming the relative positions of the ring hydrogens.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their known proton assignments.
The collective use of these 2D techniques is essential for the rigorous structural elucidation of novel or highly substituted pyrazolo[1,5-a]pyridine derivatives. mdpi.com
Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. It is particularly valuable for compounds that are insoluble or for studying phenomena that are unique to the solid state, such as polymorphism (the ability of a compound to exist in multiple crystal forms). While less common than solution-state NMR, solid-state studies have been noted as important for confirming the regioselectivity of synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a principle that extends to the pyridine analogs. nih.gov
For this compound, ssNMR could be used to:
Characterize different crystalline forms, which can have different physical properties.
Study intermolecular interactions, such as the hydrogen bonding involving the 5-amino group, in the solid state.
Provide structural information when single crystals suitable for X-ray crystallography cannot be obtained.
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy is used to identify specific bond types and functional groups based on their characteristic absorption of infrared radiation. acs.orgnih.gov In the spectrum of this compound, one would expect to find:
N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations for the aromatic rings and the methyl group, usually found between 2850-3100 cm⁻¹.
C=C and C=N stretching vibrations from the fused aromatic rings, which appear in the 1400-1650 cm⁻¹ region. semanticscholar.org
N-H bending vibrations around 1600 cm⁻¹.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of light. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For pyrazolo[1,5-a]pyridine derivatives, Raman spectroscopy is excellent for characterizing the vibrations of the aromatic core, including the characteristic "ring breathing" modes, which are often weak in the IR spectrum. aps.orgresearchgate.net The combination of IR and Raman provides a more complete vibrational profile of the molecule. nih.gov
Table 3: Characteristic IR Absorption Bands for Pyrazolo[1,5-a]pyridine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | acs.org |
| Aromatic C-H | Stretch | 3000 - 3100 | semanticscholar.org |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | - |
| Cyano (C≡N) | Stretch | 2210 - 2220 | acs.org |
| Carbonyl (C=O) | Stretch | 1700 - 1720 | acs.org |
This table provides typical ranges for functional groups found in this class of compounds.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive proof of a compound's structure and stereochemistry by mapping the electron density of a single crystal. nih.gov For pyrazolo[1,5-a]pyridine derivatives, X-ray analysis has been crucial for unambiguously confirming the regioselectivity of synthesis reactions, proving the connectivity of the fused ring system beyond any doubt. acs.orgnih.gov
A crystal structure of this compound would reveal:
Exact bond lengths and bond angles for the entire molecule.
The planarity of the fused heterocyclic ring system.
The conformation of the methyl and amino substituents relative to the ring.
The intermolecular packing in the crystal lattice, including details of hydrogen bonding networks formed by the 5-amino group, which significantly influence the compound's physical properties.
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic properties of conjugated systems like pyrazolo[1,5-a]pyridines. mdpi.com
The absorption spectra of these compounds are characterized by bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these absorption bands are highly dependent on the nature and position of substituents on the ring. rsc.org
Furthermore, some pyrazolo[1,5-a]pyridine derivatives exhibit fluorescence, re-emitting absorbed light at a longer wavelength. rsc.org The study of these photophysical properties is an active area of research, with applications in developing fluorescent probes and materials. nih.govrsc.org For example, a pyrazolo[1,5-a]pyridine carboxylic acid has been developed as a fluorescent pH probe that shows a 7-fold increase in fluorescence intensity and a high quantum yield (0.64) in acidic conditions. rsc.org The introduction of an amino group at the C-5 position, a strong electron-donating group, would be expected to significantly influence the electronic transitions and photophysical properties of the 2-methylpyrazolo[1,5-a]pyridine (B8520181) core.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyridine |
| Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
| Isopropyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
| 7-Amino-5-(4-bromophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
| Pyrazolo[1,5-a]pyrimidine |
Theoretical and Computational Studies of 2 Methylpyrazolo 1,5 a Pyridin 5 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methylpyrazolo[1,5-a]pyridin-5-amine. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic distribution and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more readily polarized and reactive. For related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to determine these parameters. researchgate.netmdpi.com
The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazolo[1,5-a]pyridine (B1195680) ring system and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, in contrast, would be distributed over the heterocyclic ring, highlighting its susceptibility to nucleophilic attack.
Table 1: Representative Frontier Orbital Energies and Properties
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 eV to -5.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV to -1.0 eV | Electron-accepting ability |
Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic systems.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules like this compound. mdpi.comnih.govresearchgate.net By calculating various electronic descriptors, DFT can predict the most reactive sites within the molecule and shed light on potential reaction mechanisms.
DFT calculations can also be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state structures and activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. Such studies are crucial for predicting the feasibility of different synthetic routes and understanding the mechanisms of its biological activity.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms (conformers) and determining their relative energies. The pyrazolo[1,5-a]pyrimidine (B1248293) core is a fused, rigid, and planar N-heterocyclic system. nih.gov However, the methyl and amine substituents can exhibit rotational freedom.
Computational methods can be used to construct a potential energy landscape that maps the energy of the molecule as a function of its conformational degrees of freedom, such as the dihedral angles associated with the substituent groups. By identifying the global and local energy minima on this landscape, the most stable and populated conformations of the molecule can be determined. For related flexible molecules, replica-exchange molecular dynamics (REMD) simulations have been used to analyze dihedral angle distributions and identify the most frequently observed conformations. jst.go.jp
Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, taking into account its interactions with the surrounding environment, such as solvent molecules or a biological receptor. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts.
These simulations are particularly useful for understanding solvent effects on the molecule's conformation and reactivity. The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of solute-solvent interactions, such as hydrogen bonding. Furthermore, MD simulations are a cornerstone of computational drug design, where they are used to simulate the binding of a ligand like this compound to its protein target. These simulations can elucidate the key intermolecular interactions responsible for binding affinity and selectivity. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions can be achieved. researchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Visible spectrum. This allows for an understanding of the electronic transitions occurring within the molecule.
Table 2: Computationally Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Predicted Parameter | Typical Computational Method |
|---|---|---|
| Vibrational (IR/Raman) | Wavenumbers (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) |
| NMR | ¹H and ¹³C Chemical Shifts (ppm) | GIAO-DFT |
Note: The accuracy of these predictions is dependent on the level of theory and basis set employed in the calculations.
Exploration of Biological Activities and Mechanistic Insights Non Clinical
In Vitro Enzyme Inhibition Studies (e.g., Kinases, Receptor Binding)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine (B1195680) core have been extensively evaluated for their inhibitory activity against various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. nih.govrsc.org
Notable kinase families targeted by these compounds include:
Cyclin-Dependent Kinases (CDKs): A pyrazolo[1,5-a]pyrimidine derivative, identified as compound 4k (BS-194), was found to be a potent inhibitor of CDK2, CDK1, CDK5, and CDK9 with IC₅₀ values of 3, 30, 30, and 90 nmol/L, respectively. ox.ac.uk Another series of 7-(phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines showed potent inhibition against CDK1, CDK2, CDK5, and CDK9 at nanomolar concentrations. researchgate.net
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is central to several Trk inhibitors. mdpi.com Compounds with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position have demonstrated potent inhibition of TrkA, TrkB, and TrkC, with IC₅₀ values as low as 1 nM. mdpi.comnih.gov
Phosphoinositide 3-Kinases (PI3Ks): Researchers have developed pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of PI3Kδ, an important target in inflammatory diseases and cancers. nih.govresearchgate.net One study reported a lead compound with an IC50 value of 18 nM for PI3Kδ. researchgate.net
Epidermal Growth Factor Receptor (EGFR): Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as EGFR kinase inhibitors, a key target in non-small cell lung cancer. nih.govrsc.orgnih.gov A compound from one series, 9b, was the most active against the EGFR kinase enzyme, with an IC50 of 8.4 nM. nih.gov
Other Kinases: The scaffold has also been used to develop inhibitors for PIM1, Flt-3, and JAK kinases. researchgate.net
Beyond kinases, pyrazolo[1,5-a]pyridine derivatives have been synthesized as potent and selective antagonists for the corticotropin-releasing factor 1 (CRF₁) receptor, a target for stress-related disorders. nih.gov
Table 1: Selected Enzyme Inhibition Data for Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Analogues This table is interactive. You can sort and filter the data.
| Compound/Series | Target Enzyme(s) | IC₅₀ Values | Reference |
|---|---|---|---|
| BS-194 (4k) | CDK2, CDK1, CDK5, CDK9 | 3, 30, 30, 90 nM | ox.ac.uk |
| Substituted amino PP compounds | TrkA, TrkB, TrkC | < 1 nM | mdpi.com |
| Compound 9b | EGFR | 8.4 nM | nih.gov |
| CPL302415 (6) | PI3Kδ | 18 nM | researchgate.net |
| 5h and 5i | CDK2 | 22 and 24 nM | researchgate.net |
| Compound 46 (E2508) | CRF₁ Receptor | Potent in vitro activity | nih.gov |
Cell-Based Assays for Specific Biological Pathways (e.g., cell proliferation, apoptosis induction)
The enzymatic inhibition observed with pyrazolo[1,5-a]pyridine and pyrimidine analogues translates into significant effects on cellular pathways, primarily investigated in the context of cancer. These compounds have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. ox.ac.ukeurjchem.com
Antiproliferative Activity: A study of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives found one compound (14a) to have an exceptionally high activity against the HCT116 human colon tumor cell line, with an IC₅₀ of 0.0020 μM. eurjchem.com In another study, compound 6d, a 2,7-diaryl-pyrazolo[1,5-a]pyrimidine, showed the most potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.047 μM. researchgate.net The CDK inhibitor BS-194 demonstrated broad antiproliferative activity in 60 different cancer cell lines, with a mean GI₅₀ of 280 nmol/L. ox.ac.uk
Cell Cycle Arrest: Consistent with their CDK inhibition mechanism, compounds like BS-194 induce a cell cycle block. ox.ac.uk This compound caused an arrest in the S and G₂/M phases of the cell cycle and led to the downregulation of cyclins A, E, and D1. ox.ac.uk
Apoptosis Induction: Several pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, compound 6d was found to induce apoptosis and disrupt microtubule networks. researchgate.net
Table 2: Cytotoxic and Antiproliferative Activities of Selected Analogues This table is interactive. You can sort and filter the data.
| Compound/Series | Cancer Cell Line(s) | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Compound 14a | HCT-116 (Colon) | IC₅₀ | 0.0020 µM | eurjchem.com |
| Compound 6d | MCF-7 (Breast) | IC₅₀ | 0.047 µM | researchgate.net |
| BS-194 (4k) | NCI-60 Panel | Mean GI₅₀ | 280 nM | ox.ac.uk |
| Compound 11 | MCF-7 (Breast) | GI% | 62.5% | nih.gov |
| Compound 5b | HCT-116 (Colon) | IC₅₀ | 8.64 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | M. tuberculosis | MIC | Variable | acs.org |
Mechanistic Investigations of Ligand-Target Interactions (e.g., Binding Affinity, Mode of Action)
Studies into how these compounds interact with their targets have provided critical insights for rational drug design. The mode of action for kinase inhibitors based on this scaffold is typically ATP-competitive, meaning they bind to the kinase's ATP-binding pocket, preventing the phosphorylation of substrate proteins. nih.govrsc.org
Molecular docking and crystallography studies have revealed key binding interactions:
Hinge Region Binding: A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase domain. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in Trk kinases, which strongly influences binding affinity. nih.gov
Hydrophobic Interactions: The various substituents on the core scaffold engage in hydrophobic interactions within the active site, contributing to potency and selectivity. For instance, in a series of CDK2 inhibitors, a para-fluorophenyl group was shown to maintain important hydrophobic interactions in the active site. ekb.eg
Solvent-Accessible Domain Interactions: Modifications can be made to interact with the solvent-accessible regions of the target. In Trk inhibitors, a 3-pyrrolidinol (B147423) scaffold with a hydroxy group was shown to be important for effective interaction with this domain, enhancing inhibitory potency. nih.gov
Structure-Activity Relationship (SAR) Studies of 2-Methylpyrazolo[1,5-a]pyridin-5-amine Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. mdpi.comnih.govnih.gov Research has established clear patterns regarding how substitutions at different positions on the pyrazolo[1,5-a]pyridine and pyrimidine rings affect biological activity.
Position 2: The methyl group at the C2 position, as seen in the parent compound, is a common feature in many active analogues.
Position 3: The introduction of groups at this position, such as an amide bond of picolinamide, has been shown to significantly enhance TrkA inhibition. nih.gov
Position 5: This position is critical for activity and selectivity. In Trk inhibitors, the presence of a 2,5-difluorophenyl-substituted pyrrolidine at C5 dramatically increases inhibitory activity. mdpi.comnih.gov In PI3Kδ inhibitors, specific substitutions at C5 are crucial for driving selectivity. nih.gov
Position 7: The reactivity of the chlorine atom at the C7 position of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) makes it a key site for modification. nih.gov Introducing a morpholine (B109124) moiety at C7 creates the "morpholine-pyrimidine" system, which is known to be important for PI3Kδ-activity. nih.gov In CRF₁ receptor antagonists, a phenyl group at C7 is a key feature of potent compounds. nih.gov The substitution of an amino group at C7 has been shown to increase potency against the Flt-3 kinase.
These SAR findings demonstrate that small structural modifications can lead to significant changes in biological profiles, allowing for the fine-tuning of compounds for specific therapeutic targets. mdpi.comnih.gov
Development of Biological Probes and Chemical Tools for Research
The versatile chemistry and favorable biological properties of the pyrazolo[1,5-a]pyrimidine scaffold have led to its use in the development of chemical tools for research and diagnostics.
Fluorescent Probes: A series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to possess favorable photophysical properties, making them suitable as fluorophores. rsc.org Because such probes for bioimaging need to be small to minimize their impact on biological dynamics, the compact nature of this scaffold is advantageous. rsc.org These compounds can have their absorption and emission properties altered through simple chemical modifications, making them versatile tools for cellular imaging. rsc.org
Radiopharmaceutical Imaging Agents: The scaffold has been used to create potential tumor imaging agents. nih.gov A pyrazolo[1,5-a]pyrimidine derivative was synthesized and conjugated with chelating agents to successfully label it with Technetium-99m ([⁹⁹mTc]). nih.gov Biodistribution studies in tumor-bearing mice showed that the resulting radiopharmaceutical, ⁹⁹mTc-MAG-ABCPP, exhibited good tumor accumulation and high tumor-to-muscle ratios, suggesting its potential for use in single photon emission computed tomography (SPECT) imaging. nih.gov
Applications in Materials Science and Chemical Sensing
Utilization as Ligands in Coordination Chemistry
The pyrazolo[1,5-a]pyridine (B1195680) framework, with its π-excessive pyrazole (B372694) ring and π-deficient pyridine (B92270) ring, possesses multiple nitrogen atoms that can act as effective coordination sites for metal ions. researchgate.net This makes its derivatives, including 2-Methylpyrazolo[1,5-a]pyridin-5-amine, valuable ligands in coordination chemistry. The nitrogen atoms can form stable complexes with a variety of transition metals, leading to organometallic compounds with interesting photophysical, catalytic, or biological properties. nih.govmdpi.com
Research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has demonstrated the formation of stable coordination complexes with metals like Rhenium(I) and Palladium. nih.govsemanticscholar.orgnih.gov For instance, neutral Rhenium(I) tricarbonyl complexes have been synthesized using various substituted pyrazolo[1,5-a]pyrimidine ligands. semanticscholar.orgnih.gov In these complexes, the pyrazolo[1,5-a]pyrimidine moiety acts as a bidentate ligand, coordinating to the metal center.
More directly relevant to the pyridine analogue, Iridium(III) complexes using (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been successfully synthesized. rsc.org These complexes have shown significant utility in optoelectronic applications, which underscores the effectiveness of the pyrazole-pyridine structure in coordinating with heavy metal ions to form photophysically active materials. rsc.org The ability to selectively metalate the heterocyclic core further expands the possibilities for creating complex, functional organometallic structures. researchgate.net The amine group at the 5-position of the target compound also offers an additional potential coordination site or a point for further functionalization to modify the ligand's properties.
| Metal Ion | Ligand Type | Application of Complex |
| Rhenium(I) | Pyrazolo[1,5-a]pyrimidine | Cytotoxic agents, Antimicrobial activity semanticscholar.orgnih.gov |
| Iridium(III) | (1H-pyrazol-5-yl)pyridine | Organic Light-Emitting Diodes (OLEDs) rsc.org |
| Palladium(II) | Pyrazolo[1,5-a]pyrimidine | Catalysis, C-C bond formation nih.gov |
| Zinc(II) | Bis-pyrazole/pyridine | Photoluminescence, Catalysis rsc.org |
Integration into Fluorescent Probes and Sensors
Derivatives of pyrazolo[1,5-a]pyridine are emerging as a significant class of fluorophores for the development of chemical sensors. nih.govmdpi.com Their rigid structure and tunable photophysical properties make them ideal candidates for detecting various analytes, including metal ions and anions. nih.govrsc.orgrsc.org The fluorescence of these compounds can be modulated by analyte binding through mechanisms such as Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).
A notable example is a ratiometric fluorescent probe based on a pyrazolo[1,5-a]pyridine core developed for the selective and sensitive detection of copper ions (Cu²⁺). nih.gov This probe demonstrated a low detection limit of 30 nM and was successfully applied for bioimaging of Cu²⁺ in glioma cells. nih.gov The sensing mechanism relies on the coordination of Cu²⁺ which modulates the FRET process within the probe molecule. nih.gov
The broader family of pyrazolo[1,5-a]pyrimidines, which share many structural and electronic features, has been extensively studied for its fluorescence properties. nih.govrsc.orgrsc.org These studies reveal that the absorption and emission characteristics are highly dependent on the nature of substituents on the heterocyclic ring. nih.govbohrium.com For instance, the introduction of electron-donating groups can enhance fluorescence quantum yields, while electron-withdrawing groups can also be used to tune the photophysical response. nih.govrsc.org This high degree of tunability allows for the rational design of probes for specific targets. nih.govusc.edu.auusc.edu.au Probes based on this scaffold have been developed for various ions, including Ni²⁺ and cyanide (CN⁻). usc.edu.auacs.org
Table of Photophysical Properties for a Pyrazolo[1,5-a]pyridine-based Cu²⁺ Probe
| Property | Value |
|---|---|
| Excitation Wavelength | 360 nm |
| Emission Peaks | 450 nm and 580 nm |
| Detection Limit for Cu²⁺ | 30 nM nih.gov |
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The excellent fluorescence properties and good solid-state emission intensities of pyrazolo[1,5-a]pyridine derivatives make them promising materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgresearchgate.net The development of efficient light-emitting materials is crucial for the advancement of display and lighting technologies.
A significant breakthrough has been the use of (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands in Iridium(III) complexes, which function as highly efficient green phosphorescent emitters in OLEDs. rsc.org These complexes exhibit high phosphorescence quantum efficiencies, ranging from 0.76 to 0.82. rsc.org OLED devices fabricated using these iridium complexes as the emissive layer have demonstrated exceptional performance. For example, a device based on the Ir-me complex achieved a maximum current efficiency of 92 cd A⁻¹, a maximum external quantum efficiency of 28.90%, and a high luminance of 38,155 cd m⁻². rsc.org These results highlight the potential of pyrazolo[1,5-a]pyridine-containing structures in creating highly efficient and stable OLEDs with low efficiency roll-off. rsc.org
The tunability of the pyrazolo[1,5-a]pyridine core allows for the design of materials with specific emission colors and electronic properties, which is essential for creating full-color displays. nih.gov The investigation into pyrazole-based polymers and other fused heterocyclic systems for electroluminescence further supports the potential of this chemical family in the broader field of optoelectronic materials. mdpi.comresearchgate.netresearchgate.net
Performance Data for an OLED using a (1H-pyrazol-5-yl)pyridine-based Iridium(III) Complex
| Performance Metric | Value |
|---|---|
| Maximum Current Efficiency | 92 cd A⁻¹ rsc.org |
| Maximum External Quantum Efficiency (EQE) | 28.90% rsc.org |
| Maximum Luminance | 38,155 cd m⁻² rsc.org |
Surface Functionalization and Nanomaterial Hybrid Systems
The adaptable structure of this compound, particularly the presence of a reactive amine group, makes it a candidate for the surface functionalization of various materials and the creation of hybrid systems. Functionalizing the surfaces of nanomaterials can impart new properties or allow them to be integrated into larger systems for sensing, catalysis, or biomedical applications.
The amine group on the pyrazolo[1,5-a]pyridine ring can be used as a chemical handle to covalently attach the molecule to surfaces of nanoparticles (e.g., silica, gold, or quantum dots) or to polymer backbones. This can be achieved through standard coupling chemistries. Such functionalization could be used to anchor fluorescent units onto a substrate for solid-state sensing applications or to create new hybrid materials with tailored optical or electronic properties.
While direct examples of this compound being used for surface functionalization of synthetic nanomaterials are still emerging, related applications point towards this potential. For instance, the successful use of a pyrazolo[1,5-a]pyridine-based fluorescent probe for imaging within living cells demonstrates its ability to interact with and function in complex, nanoscale biological environments. nih.gov Furthermore, the synthesis of pyrazolo[1,5-a]pyridine-carboxamide hybrids and pyridine-thiazole hybrids illustrates that the core scaffold can be readily integrated with other molecular entities to create more complex functional systems. nih.govmdpi.com These examples suggest a strong potential for using these compounds to create functional nanomaterial hybrid systems for a range of advanced applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
While general methods for the synthesis of pyrazolo[1,5-a]pyridines are established, future research will likely focus on developing novel, more efficient, and sustainable synthetic routes specifically for 2-Methylpyrazolo[1,5-a]pyridin-5-amine and its derivatives. acs.org Key areas of exploration include:
Greener Synthetic Approaches: A significant trend in chemical synthesis is the adoption of environmentally benign methodologies. Future efforts will likely concentrate on protocols that minimize waste, use less hazardous reagents, and are more atom-economical. acs.org This includes the use of acetic acid and molecular oxygen as a green catalytic system for cross-dehydrogenative coupling reactions, which has shown promise for related structures. acs.org Microwave-assisted organic synthesis is another avenue that can significantly reduce reaction times and improve yields, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines. nih.gov
Catalyst Innovation: The exploration of novel catalysts, including metal-free catalysts and nanocatalysts, could lead to more selective and efficient syntheses. For instance, PIDA-mediated regioselective cycloadditions have been successful for other pyrazolo[1,5-a]pyridine (B1195680) architectures.
Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives
| Methodology | Potential Advantages | Key Reagents/Conditions (Hypothetical) | Potential Yield Range | Reference for Analogue Synthesis |
| Microwave-Assisted Cyclization | Rapid reaction times, high yields, cleaner reactions. | 3-Methyl-1H-pyrazol-5-amine, suitable diketone/enaminone, solvent-free or high-boiling solvent. | 80-95% | nih.gov |
| O₂-Promoted CDC Reaction | Green oxidant (O₂), mild conditions, high atom economy. | N-amino-2-iminopyridine precursor, β-dicarbonyl compound, acetic acid. | 70-90% | acs.org |
| PIDA-Mediated Cycloaddition | Metal-free, facile conditions, good functional group tolerance. | N-aminopyridinium ylide precursor, electron-deficient alkene, PIDA. | 65-85% | mdpi.com |
Advanced Functionalization for Tailored Properties and Applications
The peripheral positions of the this compound scaffold are ripe for advanced functionalization to tailor its physicochemical and biological properties. bohrium.com The presence of the 5-amino group provides a key handle for derivatization.
Future research will likely focus on:
C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing a wide range of substituents onto the heterocyclic core without the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation has been successfully employed for the synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines and could be adapted for this compound. bohrium.com
Nucleophilic Aromatic Substitution: The 5-amino group can be readily transformed into other functionalities, or the pyrimidine (B1678525) ring can be activated for nucleophilic aromatic substitution, allowing for the introduction of diverse structural motifs. bohrium.com
"Click Chemistry" and Bioconjugation: The introduction of functionalities amenable to "click chemistry," such as azides or alkynes, would enable the straightforward conjugation of this compound to biomolecules or materials, opening up applications in chemical biology and materials science.
Table 2: Potential Functionalization Strategies and Their Impact on Properties
| Functionalization Strategy | Target Position(s) | Potential Introduced Groups | Anticipated Property Modulation | Reference for Analogue Functionalization |
| Pd-Catalyzed C-H Arylation | C3, C7 | Aryl, Heteroaryl | Enhanced biological activity, modified photophysical properties. | bohrium.com |
| Buchwald-Hartwig Amination | C5 (from a halo-precursor) | Substituted amines | Improved receptor binding, altered solubility. | researchgate.net |
| Suzuki-Miyaura Coupling | C3, C5, C7 (from halo-precursors) | Aryl, vinyl, alkyl | Increased structural diversity for SAR studies. | nih.gov |
Computational Design and In Silico Screening of Next-Generation Analogues
Computational chemistry will be an indispensable tool in guiding the development of this compound analogues with desired properties.
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins. jst.go.jp Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity. nih.gov This allows for the rational design of more potent and selective compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. jst.go.jp
Table 3: Hypothetical In Silico Data for a Designed Analogue of this compound
| Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Oral Bioavailability (%) |
| Analogue A | Kinase X | -9.5 | ASP145, LYS72, PHE144 | 65 |
| Analogue B | Receptor Y | -8.2 | TYR393, SER202, TRP367 | 78 |
| Analogue C | Enzyme Z | -10.1 | GLU119, ARG122, LEU343 | 55 |
Expanding Biological Target Space and Mechanistic Delineation of Bioactivity
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are known to interact with a wide range of biological targets, particularly protein kinases. nih.govgoogle.com Future research on this compound should aim to:
Broad Target Screening: High-throughput screening of a library of this compound derivatives against a diverse panel of biological targets will be essential to identify novel activities.
Kinase Inhibitor Development: Given the prevalence of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, a focused effort to evaluate this compound analogues against various kinase families (e.g., CDKs, Trks) is warranted. google.com
Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effect at the molecular level. This includes identifying direct binding partners and elucidating downstream signaling pathways.
Integration into Multidisciplinary Research Platforms
The versatility of the this compound scaffold makes it suitable for integration into various multidisciplinary research platforms.
Chemical Probe Development: Potent and selective analogues could be developed as chemical probes to study the function of specific proteins or pathways in cells and organisms.
Materials Science: The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that derivatives of this compound could be explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors. bohrium.com
Drug Discovery Pipelines: Promising lead compounds can be integrated into drug discovery pipelines for further optimization and preclinical development. This involves a collaborative effort between chemists, biologists, and pharmacologists.
Q & A
What are the most reliable synthetic routes for 2-Methylpyrazolo[1,5-a]pyridin-5-amine?
Basic
A common method involves cyclization of 1H-pyrazol-5-amines with aldehydes under solvent-free conditions, yielding pyrazolo[1,5-a]pyrimidine derivatives. For example, condensation reactions with barbituric acids or substituted ketones can produce the core structure . A two-step synthesis starting from methyl ketones (e.g., via Rongalite-mediated reactions) achieves 40–53% yields, with methanol and dimethylamine as recoverable byproducts .
How can regioselectivity be optimized in pyrazolo[1,5-a]pyridine synthesis?
Advanced
Regioselectivity is influenced by catalysts and precursor design. A novel catalyst (e.g., trifluoroacetic anhydride) promotes cyclization of 4-chloropyridin-2-amine derivatives, ensuring precise substitution at the 5-position . HMBC and X-ray crystallography are critical for verifying regiochemical outcomes, as demonstrated in studies resolving amino-imine tautomerism .
What analytical techniques validate the structural integrity of this compound?
Basic
1H/13C NMR and mass spectrometry are standard for confirming molecular structure. For example, characteristic signals for the pyridin-5-amine core (δ 7.5–8.5 ppm in 1H NMR) and chlorine substituents are identifiable via spectral analysis .
How do advanced spectroscopic methods resolve structural ambiguities?
Advanced
(15N,1H) HMBC and HMQC experiments map nitrogen connectivity in pyrazolo[1,5-a]pyrimidines, distinguishing regioisomers. X-ray crystallography further confirms planar triazolopyridine systems, as seen in derivatives with trifluoromethyl groups .
What biological assays are suitable for evaluating anticancer potential?
Basic
In vitro antiproliferative assays using cancer cell lines (e.g., HeLa, SiHa) are standard. Compounds inducing G1 or G2/M cell cycle arrest via p53 activation (detected via immunoblotting for BAX/Bcl-2) are prioritized .
How should contradictory cell cycle arrest data (e.g., G1 vs. G2/M) be interpreted?
Advanced
Cell-type-specific mechanisms (e.g., E6 oncoprotein degradation in cervical cancer) may explain discrepancies. Combine transcriptomics (RT-PCR for p21/CDKI) and phospho-p53 profiling to contextualize apoptosis pathways .
What computational tools aid in photophysical property prediction?
Advanced
DFT and TD-DFT calculations correlate HOMO-LUMO gaps with emission spectra in 7-substituted derivatives. These models validate Stokes shifts observed in solid-state fluorescence studies .
How can synthetic byproducts be minimized in one-pot reactions?
Advanced
Optimize reaction stoichiometry and temperature. For example, using DMF-DMA as a solvent in one-pot syntheses reduces side products, while Rongalite-mediated reactions generate recoverable byproducts (e.g., methanol) .
What strategies improve bioavailability of pyrazolo[1,5-a]pyridine derivatives?
Advanced
Introducing trifluoromethyl groups enhances lipophilicity and metabolic stability. N,N-dimethylaminoethyl side chains (as in CAS 900876-05-3) improve solubility and kinase inhibition profiles .
How are enzyme inhibition mechanisms validated for this compound class?
Advanced
Kinase inhibition assays (e.g., CDK2, Pim-1) with IC50 determination are paired with molecular docking. For B-Raf inhibitors, non-hinge-binding interactions are confirmed via crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
